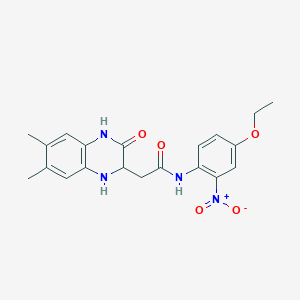

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide

Description

This compound is a tetrahydroquinoxaline-derived acetamide featuring a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline core linked to a 4-ethoxy-2-nitrophenyl group via an acetamide bridge. Its molecular formula is C₂₀H₂₃N₃O₄, with a molecular weight of 377.42 g/mol.

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-4-29-13-5-6-14(18(9-13)24(27)28)22-19(25)10-17-20(26)23-16-8-12(3)11(2)7-15(16)21-17/h5-9,17,21H,4,10H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCRAAIIVOHMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.34 g/mol. Its structure includes a tetrahydroquinoxaline moiety and an ethoxy-nitrophenyl acetamide group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Neuroprotective Effects

In neuropharmacological studies, the compound displayed neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

- Breast Cancer Cell Line Study : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with IC50 values determined at 15 µM after 48 hours of treatment .

- Antibacterial Efficacy : A study assessing the antibacterial activity reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens. The compound exhibited synergistic effects when combined with conventional antibiotics .

- Neuroprotection in Animal Models : In vivo studies using rat models subjected to induced oxidative stress showed that administration of the compound improved cognitive functions as assessed by behavioral tests. Histological analyses revealed reduced neuronal loss in treated groups compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Pharmacological Insights

- Mechanism of Action :

- Bioavailability and Pharmacokinetics :

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on Antitumor Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines | Supports potential use in cancer therapy |

| Antimicrobial Efficacy Study | Showed effectiveness against multi-drug resistant strains of bacteria | Highlights importance in treating infections |

| Neuroprotection Research | Exhibited protective effects on neuronal cells under oxidative stress conditions | Suggests application in neurodegenerative disease treatment |

Comparison with Similar Compounds

Key Trends :

- Steric and Solubility Impact : Ethoxy substituents increase steric bulk compared to methoxy or methyl groups, reducing aqueous solubility but improving lipid membrane permeability .

- Synthetic Complexity : Nitro-containing analogs (e.g., CAS 476410-16-9) are often discontinued commercially, suggesting challenges in synthesis or stability .

Physicochemical Properties and Hydrogen Bonding

- Hydrogen Bonding : The acetamide’s NH and carbonyl groups, combined with nitro and ethoxy substituents, create multiple hydrogen-bonding sites. This enhances crystalline packing efficiency, as observed in Etter’s graph-set analysis .

- Solubility : The ethoxy-nitro combination likely reduces aqueous solubility compared to methoxy or methyl analogs but improves organic solvent compatibility .

- Thermal Stability : Nitro groups may lower melting points due to increased molecular asymmetry, though steric hindrance from ethoxy could counteract this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.